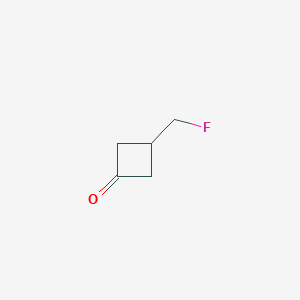

3-(Fluoromethyl)cyclobutan-1-one

描述

Contextual Significance of Fluorinated Cyclobutane (B1203170) Derivatives in Organic Chemistry

Fluorinated cyclobutane derivatives are increasingly recognized for their valuable contributions to organic chemistry, particularly in the development of pharmaceuticals and advanced materials. ontosight.ai The introduction of fluorine into a cyclobutane ring can dramatically alter a molecule's physicochemical properties. These changes can include increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity, all of which are critical parameters in drug design. ontosight.airesearchgate.net The unique puckered structure of the cyclobutane ring, combined with the electronic effects of fluorine, offers a three-dimensional scaffold that is underutilized compared to more common ring systems. nih.gov This makes fluorinated cyclobutanes attractive building blocks for creating novel molecular architectures with desirable biological activities. researchgate.net

The Cyclobutanone (B123998) Core: Strain Energy and Intrinsic Reactivity Profile

The cyclobutane ring is characterized by significant ring strain, with a strain energy of approximately 26.3 kcal/mol. nih.govlibretexts.org This inherent strain is a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. The presence of a ketone functional group in the cyclobutanone core further influences its reactivity. While the ring strain makes cyclobutanes thermodynamically less stable than their acyclic counterparts, they are generally kinetically stable at room temperature. researchgate.net However, this stored energy can be harnessed to drive a variety of chemical transformations. acs.org The carbonyl group of the cyclobutanone provides a reactive site for nucleophilic addition and other reactions, making it a versatile intermediate in organic synthesis. The combination of ring strain and the electronic properties of the ketone facilitates unique ring-opening and rearrangement reactions, providing access to a diverse range of more complex molecular scaffolds. researchgate.netacs.org

Positioning of 3-(Fluoromethyl)cyclobutan-1-one within Fluoroorganic Synthesis

Within the broader context of fluoroorganic chemistry, this compound serves as a specialized and valuable building block. Its structure combines the reactive potential of the cyclobutanone ring with the property-modulating effects of the fluoromethyl group. The fluoromethyl substituent (-CH2F) is a bioisostere for other common chemical groups, meaning it can mimic their size and shape while introducing the unique electronic properties of fluorine. This strategic placement of the fluoromethyl group at the 3-position of the cyclobutanone ring creates a molecule with distinct synthetic utility.

The synthesis of such fluorinated building blocks can be challenging, often requiring multi-step sequences. researchgate.net For instance, the preparation of related trifluoromethyl-cyclobutanes has been achieved through the reaction of cyclobutanecarboxylic acids with sulfur tetrafluoride. nih.govacs.org The development of efficient synthetic routes to this compound and its derivatives is an active area of research, as these compounds are key intermediates for accessing more complex fluorinated molecules.

Overview of Current Research Trajectories and Key Challenges

Current research involving this compound and related fluorinated cyclobutanes is focused on several key areas. A primary trajectory is their application in medicinal chemistry as scaffolds for the development of new therapeutic agents. nih.gov The ability of the fluorinated cyclobutane motif to enhance drug-like properties is a major driver of this research. ontosight.ai

Structure

3D Structure

属性

IUPAC Name |

3-(fluoromethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c6-3-4-1-5(7)2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJKSGPEXHPCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoromethyl Cyclobutan 1 One and Its Fluoroalkylated Analogs

Direct Synthesis Strategies for 3-(Fluoromethyl)cyclobutan-1-one

Direct synthetic routes to this compound are not extensively documented in readily available literature, suggesting that multi-step sequences are more commonly employed. The synthesis often involves the construction of a functionalized cyclobutane (B1203170) precursor followed by the introduction of the fluoromethyl group or the formation of the cyclobutane ring from a fluorinated acyclic precursor.

Synthesis Approaches Utilizing Cyclobutane-1-one Precursors

A prevalent strategy for synthesizing fluorinated cyclobutanones involves the modification of pre-existing cyclobutane rings. This approach allows for the introduction of fluorine or fluoroalkyl groups at specific positions.

Fluorination Reagents and Methodologies for C-F Bond Formation

The formation of a carbon-fluorine bond is a critical step in the synthesis of these compounds. A variety of fluorinating agents can be employed to transform a suitable precursor, such as a cyclobutane with a hydroxyl or other leaving group, into the desired fluorinated product. For instance, deoxofluorination can be a key step in creating monofluorinated cyclobutane derivatives. researchgate.net Nucleophilic fluorination is another common method, where a fluoride (B91410) source displaces a leaving group on the cyclobutane ring. researchgate.net

Functional Group Interconversions on the Cyclobutanone (B123998) Scaffold

Once a basic cyclobutane framework is established, functional group interconversions are crucial for arriving at the target molecule, this compound. This can involve the transformation of other functional groups on the ring into the required ketone and fluoromethyl moieties. For example, a cyclobutanecarboxylic acid can serve as a key intermediate which, through a series of reactions, can be converted to the target compound. researchgate.net The development of synthetic approaches to 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines and carboxylic acids highlights the importance of these functionalized cyclobutane building blocks. researchgate.net

Cyclization Reactions in the Formation of Fluoroalkylated Cyclobutanone Rings

An alternative to modifying a pre-formed ring is to construct the fluoroalkylated cyclobutanone ring through a cyclization reaction. Photocatalytic 4-exo-trig cyclization cascades of specific thioalkynes or trifluoromethylalkenes have been shown to be a novel method for producing fluoroalkylcyclobutanes with high regio- and diastereoselectivity. researchgate.netresearcher.life This method allows for the direct and controlled construction of these valuable four-membered rings. researcher.life Density functional theory calculations have indicated that a unique fluorine effect, involving hyperconjugative π→σ*C‐F interactions, can facilitate this type of ring closure. researcher.life

Synthetic Routes to Related Fluoroalkyl Cyclobutanone Derivatives (e.g., Trifluoromethyl Analogs)

The synthesis of related fluoroalkyl cyclobutanone derivatives, such as those containing a trifluoromethyl (CF3) group, is of significant interest. The 1-trifluoromethyl-cyclobutyl group is being explored as a bioisosteric replacement for the tert-butyl group in drug discovery. nih.gov

A notable method for synthesizing trifluoromethyl cyclobutanes involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride (SF4). nih.govacs.org This reaction can be performed on a gram-to-multigram scale and is compatible with a variety of functional groups. nih.gov

Table 1: Synthesis of Trifluoromethyl Cyclobutanes from Carboxylic Acids

| Starting Material Class | Reagent | Product | Scale | Reference |

|---|

This approach provides a modular route to a diverse library of CF3-cyclobutanes from commercially available starting materials. nih.gov

Diastereoselective and Enantioselective Synthesis of Fluoromethyl Cyclobutanes

Controlling the stereochemistry during the synthesis of fluoromethyl cyclobutanes is crucial for their application in medicinal chemistry, as different stereoisomers can have vastly different biological activities.

Recent advancements have focused on achieving high levels of stereocontrol. For instance, a photocatalytic 4-exo-trig cyclization has been developed for the highly regio- and diastereoselective synthesis of fluoroalkylcyclobutanes. researchgate.netresearcher.life Furthermore, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes presents a method for producing chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. bohrium.com These chiral borylated cyclobutanes are versatile building blocks for creating a wide array of enantioenriched fluorinated cyclobutane derivatives. bohrium.com

Cascade reactions are also emerging as a powerful tool. A method combining Ir-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.org Another approach involves a Rh-catalyzed bicyclobutanation followed by a Cu-catalyzed homoconjugate addition to construct enantiomerically enriched and densely functionalized cyclobutanes. nih.gov

Table 2: Enantioselective Methods for Cyclobutane Synthesis

| Method | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Asymmetric Hydroboration | Rhodium catalysis with HBPin | Switchable between hydroboration and hydrodefluorination, excellent regio- and enantioselectivity. | bohrium.com |

| Cascade Allylic Etherification/[2+2] Photocycloaddition | Iridium catalyst and photosensitizer | Directing-group-free, good diastereoselectivities and excellent enantioselectivities. | chemistryviews.org |

| Bicyclobutanation/Homoconjugate Addition | Rhodium and Copper catalysts | Three-component, single-flask process, produces highly substituted cyclobutanes with high diastereoselectivity. | nih.gov |

These methods represent significant progress in the challenging field of asymmetric synthesis of complex fluorinated cyclobutane structures.

Scalable Synthesis Protocols for Research and Development

While a direct, multi-gram scale synthesis of this compound is not extensively documented in publicly available literature, scalable approaches can be devised based on established methods for analogous fluoroalkylated cyclobutanes. These strategies often involve the synthesis of a suitable cyclobutane precursor followed by fluorination or the introduction of a fluorinated one-carbon unit.

One promising and scalable approach involves the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid from readily available 4-oxocyclobutane precursors. acs.org These cyclobutanones can be converted to their corresponding trifluoromethyl carbinols by treatment with (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) and a fluoride source. Subsequent deoxygenation and decarboxylation can yield the desired trifluoromethylated cyclobutane. acs.org

Another efficient method for the synthesis of trifluoromethyl-substituted cyclobutanes on a gram to multi-gram scale is the deoxyfluorination of cyclobutane carboxylic acids using sulfur tetrafluoride (SF4). researchgate.net This method has been successfully applied to a variety of substituted cyclobutane carboxylic acids, demonstrating its potential for scalability.

A general and scalable approach has also been developed for the synthesis of trifluoromethyl-substituted cyclopropanes, which could potentially be adapted for cyclobutane analogs. This method relies on the deoxyfluorination of cyclopropane (B1198618) carboxylic acids or their salts with sulfur tetrafluoride and has been proven effective on a multigram scale. researchgate.net

The following tables summarize key findings from the literature on scalable syntheses of related fluoroalkylated cyclobutane derivatives, providing a foundation for the development of a robust protocol for this compound.

Table 1: Scalable Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid acs.org

| Starting Material | Key Reagents | Product | Scale | Yield |

| 4-Oxocyclobutane-1,3-dicarboxylic acid | 1. TMSCF3, CsF2. Bu3SnH, AIBN3. Heat | 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Gram scale | Not specified |

| Dimethyl 3-oxocyclobutane-1,1-dicarboxylate | 1. TMSCF3, TBAF2. Tf2O, Pyridine3. H2, Pd/C | cis-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Gram scale | Not specified |

Table 2: Multigram Synthesis of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks

| Starting Material | Product | Scale |

| Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | 1-(Fluoromethyl)cyclobutanecarboxylic acid | Multigram (up to 97 g) |

| Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | 1-(Difluoromethyl)cyclobutanecarboxylic acid | Multigram (up to 97 g) |

| Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | 1-(Fluoromethyl)cyclobutanamine | Multigram (up to 97 g) |

| Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | 1-(Difluoromethyl)cyclobutanamine | Multigram (up to 97 g) |

The synthesis of 3-(substituted)cyclobutanones is a key step in accessing the target molecule. For instance, 3-(3-(benzyloxy)-4-methoxyphenyl)cyclobutan-1-one has been synthesized on a multi-gram scale via a [2+2] cycloaddition reaction. nih.gov This intermediate can then potentially undergo fluoromethylation.

The development of a scalable synthesis for this compound would likely involve one of the following conceptual pathways:

Direct Fluoromethylation of a 3-Substituted Cyclobutanone: This could involve the use of a fluoromethylating agent on a pre-formed cyclobutanone with a suitable protecting group at the 3-position.

Conversion from a Fluoromethylated Carboxylic Acid: Leveraging the scalable synthesis of 1-(fluoromethyl)cyclobutanecarboxylic acid, a subsequent conversion of the carboxylic acid to a ketone functionality at the 3-position could be explored. This might involve multi-step transformations.

Ring Expansion or Cycloaddition Strategies: Building the fluoromethylated cyclobutane ring from acyclic or smaller cyclic precursors using methods like [2+2] cycloadditions with fluoromethylated ketenes or alkenes could also be a viable, scalable route.

Further research and process development are necessary to optimize a specific and efficient scalable protocol for the direct synthesis of this compound. However, the existing literature on related fluoroalkylated cyclobutanes provides a strong and promising foundation for such endeavors.

Chemical Reactivity and Transformational Pathways of 3 Fluoromethyl Cyclobutan 1 One

Reactivity Governed by the Cyclobutanone (B123998) Ring System

The cyclobutanone core is a versatile synthetic intermediate primarily due to the high ring strain of the four-membered carbocycle. This strain can be harnessed to drive a variety of chemical transformations, particularly those involving the cleavage of one or more carbon-carbon bonds within the ring.

Ring-Opening Reactions of Strained Cyclobutane (B1203170) Frameworks

Ring-opening reactions represent a major pathway for the transformation of cyclobutane derivatives. The relief of inherent ring strain provides a strong thermodynamic driving force for these processes. Depending on the reagents and conditions employed, the ring can be opened via acid-mediated, radical-mediated, or nucleophilic pathways.

Acid-catalyzed ring-opening of cyclobutanes typically proceeds through the formation of a carbocationic intermediate. In the case of 3-(fluoromethyl)cyclobutan-1-one, protonation of the carbonyl oxygen would enhance the electrophilicity of the ring carbons. However, studies on related trifluoromethyl cyclobutanes have shown considerable stability towards decomposition in the presence of aqueous hydrochloric acid, suggesting that harsh conditions may be required for ring cleavage. nih.gov For certain substituted cyclobutanes, particularly donor-acceptor systems, Lewis acids like aluminum chloride (AlCl₃) can effectively catalyze ring-opening reactions. chemistryviews.org In such a scenario, the reaction would likely involve coordination of the Lewis acid to the carbonyl oxygen, followed by cleavage of a C-C bond to form a more stable, open-chain carbocationic species that can be trapped by a nucleophile.

Radical-induced C-C bond cleavage is an effective strategy for opening strained cyclobutane rings. nih.gov This process can be initiated by the addition of a radical species to the molecule. For cyclobutanone derivatives, particularly oximes, an iminyl-radical-triggered C-C bond cleavage provides a route to distal cyano-substituted alkyl radicals. rsc.orgrsc.orguvic.ca While this specific transformation requires derivatization to the oxime, a similar pathway could be envisioned for this compound. A radical could add to the carbonyl or abstract a hydrogen atom, leading to a radical intermediate that undergoes subsequent ring-opening via β-scission to relieve ring strain. nih.gov The regioselectivity of the C-C bond cleavage would be influenced by the stability of the resulting open-chain radical.

Table 1: Comparison of Ring-Opening Initiation Methods

| Method | Initiator/Catalyst | Key Intermediate | Driving Force | Relevant Findings |

|---|---|---|---|---|

| Acid-Mediated | Protic or Lewis Acids (e.g., HCl, AlCl₃) | Carbocation | Relief of ring strain, formation of stable carbocation | Effective for donor-acceptor cyclobutanes. chemistryviews.org Fluorinated cyclobutanes can exhibit high stability. nih.gov |

| Radical-Mediated | Radical Initiators (e.g., from copper catalysis) | Carbon-centered radical | Relief of ring strain, formation of stable radical | Iminyl-radical triggers C-C cleavage in cyclobutanone oximes. rsc.orgrsc.org |

| Nucleophilic | Nucleophiles (e.g., arenes, thiols, selenols) | Anionic species (e.g., enolate) | Relief of ring strain, formation of a stable carbanion | Occurs with donor-acceptor cyclobutanes, often catalyzed by a Lewis acid. chemistryviews.orgresearchgate.net |

The ring-opening of cyclobutanes can also be induced by nucleophiles, particularly when the ring is activated by electron-withdrawing groups, creating a "donor-acceptor" cyclobutane. chemistryviews.orgresearchgate.net The fluoromethyl group and the ketone in this compound create such an electron-deficient system. Nucleophilic attack can occur at a carbon atom of the ring, leading to the formation of an enolate intermediate which then triggers the ring-opening. nih.gov Research has shown that electron-rich arenes, thiols, and selenols can act as effective nucleophiles for opening cyclobutanes featuring two geminal ester groups, a system analogous to the activating pattern in this compound. chemistryviews.org These reactions are often facilitated by a Lewis acid catalyst. researchgate.net

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Cycloaddition reactions are fundamental to the synthesis of four-membered rings. The [2+2] cycloaddition of a ketene (B1206846) with an olefin is a common method for preparing cyclobutanones. nih.govlibretexts.org In a retrosynthetic sense, this compound could be formed from the cycloaddition of an appropriate fluorinated ketene and ethylene.

Conversely, the cyclobutanone ring itself can participate in cycloaddition-like reactions that involve C-C bond activation and cleavage. For instance, a cooperative activation of a cyclobutanone and an olefin, catalyzed by a transition metal, can lead to a formal [4+2] coupling, yielding bridged-ring systems. nih.gov This process involves the formation of an imine with a co-catalyst, chelation to the metal, and subsequent C-C bond cleavage to form a metallacyclic intermediate that couples with the olefin. nih.gov Another pathway is the thermal or photochemical retro-[2+2] cycloaddition, which would cause the ring to fragment into smaller unsaturated molecules.

Electrophilic and Nucleophilic Additions to the Ketone Carbonyl

The carbonyl group of this compound is a primary site for reactivity, independent of ring-opening pathways.

Electrophilic Additions: Electrophilic addition to a carbonyl group typically begins with the attack of an electrophile, such as a proton, on the carbonyl oxygen. libretexts.org This creates a highly electrophilic carbocation intermediate. libretexts.orgulethbridge.ca While this is a key step in acid-catalyzed reactions, the subsequent addition of a weak nucleophile to the carbonyl carbon often results in an equilibrium that favors the starting carbonyl compound. ulethbridge.ca Therefore, stable products from electrophilic addition to the carbonyl of this compound are generally not expected unless the adduct is trapped or leads to a subsequent rearrangement.

Nucleophilic Additions: Nucleophilic addition to the carbonyl carbon is a much more common and synthetically important reaction for ketones. wikipedia.org The carbon atom of the C=O bond is electrophilic due to the polarity of the bond. wikipedia.org In this compound, the electron-withdrawing fluoromethyl group at the 3-position further increases the electrophilicity of the carbonyl carbon through an inductive effect, making it more susceptible to nucleophilic attack compared to an unsubstituted cyclobutanone. Research on trifluoromethyl ketones demonstrates their high reactivity toward nucleophiles. nih.gov A wide variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enolates, and hydrides, can add to the carbonyl group to form the corresponding tertiary alcohol, 3-(fluoromethyl)cyclobutan-1-ol. uni.lu

Table 2: Reactivity of the Carbonyl Group in this compound

| Reaction Type | Reagent Type | Initial Step | Product Type | Influence of Fluoromethyl Group |

|---|---|---|---|---|

| Electrophilic Addition | Acids (H⁺) | Protonation of carbonyl oxygen | Unstable hemiacetal/ketal (equilibrium favors ketone) | Enhances electrophilicity of the intermediate carbocation. libretexts.org |

| Nucleophilic Addition | Nucleophiles (e.g., Grignard, Hydrides) | Attack on electrophilic carbonyl carbon | Tertiary Alcohol | Increases electrophilicity of carbonyl carbon, promoting the reaction. nih.gov |

Oxidation and Reduction Chemistry of the Ketone Moiety

The ketone group in this compound is a primary site for oxidation and reduction reactions, leading to the formation of various cyclic and ring-opened products. The inherent ring strain of the cyclobutane ring, estimated to be around 25 kcal/mol, makes the ketone more susceptible to reactions that can alleviate this strain. tandfonline.comtandfonline.com

Reduction:

The reduction of the ketone in this compound to the corresponding alcohol, 3-(fluoromethyl)cyclobutanol, can be achieved using various hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). tamu.eduyoutube.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

The general mechanism for the reduction of a ketone with sodium borohydride involves the nucleophilic attack of the hydride ion on the carbonyl carbon. youtube.com This is followed by a workup step, typically with a protic solvent like water or ethanol, to protonate the oxygen atom. youtube.com

Table 1: Common Reducing Agents for Ketones

| Reducing Agent | Formula | Reactivity |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild and selective, reduces aldehydes and ketones. youtube.com |

The stereochemical outcome of the reduction is a critical aspect, leading to the formation of either cis or trans isomers of the resulting 3-(fluoromethyl)cyclobutanol. The facial selectivity of the hydride attack is influenced by steric and electronic factors of the substituent at the 3-position. vub.ac.benih.gov

Oxidation:

The oxidation of the ketone moiety in this compound can lead to ring-opening products, a reaction driven by the release of ring strain. tandfonline.comtandfonline.com A common oxidative transformation for cyclobutanones is the Baeyer-Villiger oxidation, which converts the cyclic ketone into a lactone (a cyclic ester). This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents. nih.govresearchgate.net

Due to the unsymmetrical nature of this compound, two regioisomeric lactones can be formed depending on which carbon atom adjacent to the carbonyl group migrates. The regioselectivity of the Baeyer-Villiger oxidation is influenced by the migratory aptitude of the adjacent carbon atoms. Generally, the group that is more capable of stabilizing a positive charge will migrate preferentially.

The use of different oxidizing agents can lead to different products. tandfonline.com For instance, while some oxidants yield γ-butyrolactones, others might lead to more complex product mixtures due to the high reactivity of the strained ring system. tandfonline.comtandfonline.com

Reactivity of the Fluoromethyl Moiety and its Influence on the Ring

The fluoromethyl group (-CH₂F) at the 3-position significantly influences the reactivity of the cyclobutane ring through its electronic properties.

Participation in Substitution Reactions

The fluorine atom in the fluoromethyl group can be displaced in nucleophilic substitution reactions, although this is generally less favorable than for its heavier halogen counterparts due to the high strength of the C-F bond. mdpi.com However, under certain conditions, particularly with strong nucleophiles or when the leaving group ability is enhanced, substitution can occur. acs.org The reactivity of the monofluoromethyl group in Sₙ2 reactions is generally lower compared to other alkyl halides. acs.org

Electron-Withdrawing Effects and Inductive Properties of the Fluoromethyl Group

The fluorine atom is the most electronegative element, and consequently, the fluoromethyl group is a strong electron-withdrawing group due to the inductive effect (-I effect). mdpi.comnih.govrsc.org This effect involves the polarization of the sigma bonds along the carbon chain, leading to a decrease in electron density at the carbons of the cyclobutane ring.

This electron-withdrawing nature has several important consequences for the reactivity of the molecule:

Increased Acidity of α-Protons: The inductive pull of the fluoromethyl group increases the acidity of the protons on the carbons adjacent to the carbonyl group (the α-protons). This facilitates the formation of an enolate under basic conditions, which is a key intermediate in many reactions of ketones.

Activation of the Carbonyl Group: The electron-withdrawing effect of the fluoromethyl group can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

The trifluoromethyl group (-CF₃), a related and even stronger electron-withdrawing group, has been shown to significantly enhance the electrophilic character of adjacent cationic centers. nih.gov While the fluoromethyl group is less potent, it still exerts a considerable inductive effect that modulates the chemical properties of the cyclobutane ring and the ketone functionality. mdpi.comnih.gov

Mechanistic Studies of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling its chemical transformations. This involves the study of transient species and the stereochemical pathways of reactions.

Investigation of Reactive Intermediates (e.g., Carbocations)

Many reactions of cyclobutane derivatives proceed through reactive intermediates such as carbocations, radicals, or carbanions. libretexts.org For instance, in certain acid-catalyzed rearrangements or substitution reactions, the formation of a carbocation intermediate is plausible. The stability of such a carbocation on the cyclobutane ring would be influenced by the electron-withdrawing fluoromethyl group. An α-fluorocarbocation is expected to be more reactive and have a shorter lifetime than its non-fluorinated counterpart. nih.gov

The formation and fate of these transient species can be investigated using a combination of experimental techniques, such as trapping experiments and spectroscopic analysis, and computational methods like density functional theory (DFT) calculations. nih.govnih.gov These studies help to elucidate the reaction pathways and rationalize the observed product distributions.

Stereochemical Course of Reactions

The stereochemistry of reactions involving this compound is of significant interest, as the transformations can lead to the formation of multiple stereoisomers. The puckered nature of the cyclobutane ring and the presence of a substituent create distinct steric environments for incoming reagents.

For example, in the reduction of the ketone, the hydride can attack from the same side as the fluoromethyl group (syn-attack) or from the opposite side (anti-attack), leading to the formation of trans or cis alcohols, respectively. vub.ac.be Experimental and computational studies on similar 3-substituted cyclobutanones have shown that the reduction is often highly stereoselective, with a strong preference for the formation of the cis alcohol. nih.gov This selectivity can be influenced by factors such as the nature of the reducing agent, the solvent, and the reaction temperature. vub.ac.benih.gov

The stereochemical outcome of other reactions, such as enolate alkylation or cycloadditions, is also governed by the steric and electronic properties of the fluoromethyl substituent and the inherent geometry of the cyclobutane ring. nih.govnih.gov Understanding these stereochemical pathways is essential for the stereocontrolled synthesis of complex molecules derived from this compound. acs.org

Spectroscopic Characterization and Advanced Structural Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(Fluoromethyl)cyclobutan-1-one, ¹H, ¹³C, and ¹⁹F NMR spectra would provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane (B1203170) ring and the fluoromethyl group. The chemical shifts are influenced by the neighboring carbonyl group and the fluorine atom. The protons on the carbons adjacent to the ketone (C2 and C4) would appear at a lower field (deshielded) compared to typical cyclobutane protons. The fluoromethyl protons (CH₂F) would appear as a characteristic doublet due to coupling with the fluorine atom.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of a ketone. The carbon of the fluoromethyl group would appear as a doublet due to one-bond coupling with the fluorine atom. The signals for the cyclobutane ring carbons would be distinct, with C3 being directly influenced by the fluorine's electronegativity.

¹⁹F NMR: The fluorine NMR spectrum would show a signal for the single fluorine environment, likely a triplet due to coupling with the two adjacent protons of the fluoromethyl group.

Detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment. While specific, experimentally verified spectral data for this compound is scarce in the literature, expected chemical shifts can be predicted based on known values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| CH₂-C=O (Protons at C2/C4) | ¹H NMR | 2.8 - 3.2 | Multiplet | - |

| CH (Proton at C3) | ¹H NMR | 2.5 - 2.9 | Multiplet | - |

| CH₂F | ¹H NMR | 4.4 - 4.7 | Doublet | ²JHF ≈ 45-50 Hz |

| C=O (C1) | ¹³C NMR | 205 - 215 | Singlet | - |

| CH₂-C=O (C2/C4) | ¹³C NMR | 45 - 55 | Singlet | - |

| CH (C3) | ¹³C NMR | 30 - 40 | Singlet | - |

| CH₂F | ¹³C NMR | 80 - 90 | Doublet | ¹JCF ≈ 170-180 Hz |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₇FO), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

The monoisotopic mass of the molecule is 102.0481 g/mol . An HRMS analysis would aim to detect the molecular ion [M]⁺ or, more commonly, a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million, confirming the molecular formula.

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation patterns. The structure of the cyclobutane ring and the presence of the carbonyl and fluoromethyl groups would dictate how the molecule breaks apart. Expected fragmentation pathways could include the loss of small neutral molecules like CO (carbonyl group), C₂H₄ (ethene), or HF. The cleavage of the cyclobutane ring is a common fragmentation pathway for such compounds. nist.gov Predicted mass spectrometry data for the related compound 3-(fluoromethyl)cyclobutan-1-ol suggests that the loss of water is a key fragmentation step; for the ketone, the loss of CO would be analogous. uni.lu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 102 | [C₅H₇FO]⁺ | Molecular Ion [M]⁺ |

| 74 | [C₄H₇F]⁺ | CO |

| 73 | [C₅H₆O]⁺ | HF |

| 69 | [C₃H₂FO]⁺ | C₂H₅ |

| 55 | [C₃H₃O]⁺ | CH₂F, H |

X-ray Crystallography for Solid-State Structural and Conformational Analysis

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. X-ray crystallography determines the precise three-dimensional coordinates of each atom in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

For cyclobutane derivatives, a key structural feature is the puckering of the four-membered ring. The cyclobutane ring is generally not planar but adopts a puckered conformation to relieve ring strain. The degree of puckering is defined by a puckering angle. Studies on related 1-substituted trifluoromethyl-cyclobutanes have shown that the ring is nearly flat, with puckering angles in the range of 158–175°. acs.orgnih.gov

The analysis would also reveal the conformational preference of the fluoromethyl substituent, determining whether it occupies an axial or equatorial position on the puckered ring. In similar trifluoromethyl-cyclobutanes, the trifluoromethyl group has been observed to predominantly adopt an axial position. acs.orgnih.gov This information is vital for understanding the steric and electronic environment of the molecule, which influences its reactivity and interactions with other molecules. Although no published crystal structure for this compound is currently available, the parameters that would be determined are fundamental to a complete structural understanding.

Computational Chemistry and Theoretical Investigations of 3 Fluoromethyl Cyclobutan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. Methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and thermodynamic stability. epfl.ch

For 3-(Fluoromethyl)cyclobutan-1-one, these calculations would reveal the distribution of electron density, which is significantly influenced by the two functional groups. The oxygen atom of the carbonyl group and the fluorine atoms of the fluoromethyl group, being highly electronegative, will polarize the molecule, drawing electron density towards them. This results in a partial positive charge on the carbonyl carbon and the carbon of the fluoromethyl group.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding chemical reactivity. researchgate.net In this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, while the LUMO is likely centered on the carbonyl carbon atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Energetic properties, such as the heat of formation and strain energy, can also be computed. The cyclobutane (B1203170) ring inherently possesses significant ring strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. saskoer.ca Quantum chemical calculations can precisely quantify this strain energy.

Table 1: Predicted Electronic and Energetic Properties of this compound

| Property | Predicted Characteristic | Influencing Factors |

| HOMO Localization | Primarily on the carbonyl oxygen | Lone pairs of electrons on the oxygen atom |

| LUMO Localization | Primarily on the carbonyl carbon | Electronegativity of the oxygen atom creating an electron-deficient carbon |

| Molecular Dipole Moment | Significant | Vector sum of bond dipoles from C=O and C-F bonds |

| Charge Distribution | δ- on oxygen and fluorine atoms, δ+ on carbonyl carbon and C-F carbon | High electronegativity of oxygen and fluorine |

| Ring Strain Energy | High | Deviation from ideal tetrahedral bond angles in the cyclobutane ring |

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, several reaction types could be investigated.

One important reaction class is nucleophilic addition to the carbonyl group. Theoretical models can trace the reaction coordinate as a nucleophile approaches the electrophilic carbonyl carbon. By calculating the energy at various points along this path, the transition state structure can be located and its energy determined, which in turn allows for the prediction of the reaction rate.

Another area of interest is reactions involving the α-protons. Theoretical calculations can determine the pKa of the protons on the carbons adjacent to the carbonyl group, predicting the ease of enolate formation. The model would also show how the inductive effect of the distant fluoromethyl group influences the acidity of these protons.

Prediction of Chemical Reactivity and Selectivity Profiles

The electronic structure data derived from quantum chemical calculations directly informs predictions of chemical reactivity and selectivity. The calculated electrostatic potential map would visually confirm the electrophilic nature of the carbonyl carbon, making it the primary site for nucleophilic attack. Conversely, the electron-rich oxygen atom would be the site for electrophilic attack or protonation.

The presence of the fluoromethyl group, a strong electron-withdrawing group, will influence the reactivity of the carbonyl group. Its inductive effect (-I) will withdraw electron density from the ring, making the carbonyl carbon even more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted cyclobutanone (B123998).

In terms of selectivity, if a reaction could occur at multiple sites, computational models can predict the favored product by comparing the activation energies of the competing pathways. For example, in a reduction reaction using a hydride reagent, the model could predict whether the hydride will approach from the same side (syn) or the opposite side (anti) of the fluoromethyl group by calculating the energies of the respective transition states.

Conformational Analysis and Quantification of Ring Strain within the Cyclobutane System

The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a planar structure. libretexts.orgdalalinstitute.com This puckering, however, slightly decreases the internal bond angles, leading to a trade-off between torsional and angle strain. For cyclobutane itself, the dihedral angle of pucker is about 25-35°. libretexts.orgdalalinstitute.com

In substituted cyclobutanes like this compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric and electronic interactions. For the closely related 1-aryl-3-(trifluoromethyl)cyclobutanes, X-ray crystallography has shown that the trifluoromethyl substituent predominantly adopts the axial position. acs.orgnih.gov This preference is somewhat counterintuitive, as bulky groups typically favor the more spacious equatorial position. The axial preference in these cases may be due to specific electronic interactions or crystal packing forces.

The puckering of the cyclobutane ring is quantified by the puckering angle γ. In a series of crystalline CF3-cyclobutanes, this angle was found to be in the range of 158–175°, indicating a relatively flattened ring. acs.orgnih.gov The distance between the two distal carbon atoms in the ring was found to be between 2.1 and 2.2 Å. acs.orgnih.gov It is expected that this compound would exhibit similar conformational behavior, with a puckered ring and a specific preference for the axial or equatorial orientation of the fluoromethyl group.

Table 2: Crystallographic Conformational Data for Analogous CF3-Cyclobutane Systems

| Compound Feature | Observed Parameter | Significance for this compound |

| CF3 Substituent Position | Predominantly Axial acs.orgnih.gov | The fluoromethyl group may also favor an axial position. |

| Cyclobutane Puckering Angle (γ) | 158–175° acs.orgnih.gov | Suggests a relatively flat but distinctly non-planar cyclobutane ring. |

| Distal Carbon-Carbon Distance (d) | 2.1–2.2 Å acs.orgnih.gov | Provides a metric for the degree of ring puckering. |

Analysis of Substituent Effects: Hammett Parameters and Inductive Perturbations

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of a molecule. wikipedia.org It relates reaction rates and equilibrium constants through the equation log(K/K₀) = ρσ, where σ is the substituent constant and ρ is the reaction constant. wikipedia.orgutexas.edu The substituent constant, σ, measures the electronic effect (inductive and resonance) of a substituent relative to hydrogen. viu.ca

While Hammett parameters are traditionally defined for substituents on a benzene (B151609) ring, the underlying principles of electronic effects are universal. The fluoromethyl group (CH₂F) is known to be an electron-withdrawing group due to the high electronegativity of fluorine. This effect is primarily inductive (-I), as there are no π-electrons to participate in resonance. In the 3-position of the cyclobutanone ring, this group would exert a significant inductive pull on the electron density of the ring.

This inductive perturbation has several consequences:

It increases the electrophilicity of the carbonyl carbon, as discussed in section 5.3.

It increases the acidity of the α-protons to the carbonyl group, as the electron-withdrawing effect helps to stabilize the resulting enolate conjugate base.

Studies on analogous CF3-cyclobutane systems confirm the innate electron-withdrawing nature of such substituents. For instance, replacing a tert-butyl group with a CF3-cyclobutane group on a benzoic acid significantly increases its acidity. acs.orgnih.gov

The carbonyl group itself also acts as an electron-withdrawing group through both induction and resonance (when conjugated). Within the saturated cyclobutane ring, its effect is primarily inductive. Therefore, the electronic character of the this compound molecule is dominated by the strong inductive perturbations of both the carbonyl and the fluoromethyl groups.

3 Fluoromethyl Cyclobutan 1 One As a Versatile Chemical Building Block and Synthon

Strategic Utility in the Construction of More Complex Organic Frameworks

The concept of using pre-functionalized, structurally defined "building blocks" is a powerful strategy in organic synthesis, allowing for the efficient and modular construction of complex target molecules. researchgate.net Fluorinated cyclobutanes, in particular, are prized as three-dimensional scaffolds that can introduce desirable properties into a final compound. researchgate.netbioorganica.com.ua The 3-(fluoromethyl)cyclobutane core, derived from the ketone, is an achiral 3D-shaped motif that is valuable in drug discovery programs. bioorganica.com.ua

The utility of this framework lies in its ability to serve as a conformationally restricted mimic of more flexible alkyl chains. bioorganica.com.ua This structural pre-organization can lead to enhanced binding affinity and selectivity for biological targets. The presence of the ketone functionality in 3-(fluoromethyl)cyclobutan-1-one provides a reactive handle for a wide range of chemical transformations, enabling its seamless integration into larger, more complex molecular architectures. Researchers have utilized such building blocks to access novel derivatives of γ-amino- and γ-hydroxybutyric acids, which are important neurotransmitters. researchgate.net The synthesis of diverse libraries of compounds is facilitated by starting with such versatile synthons, which are often prepared on a gram to multigram scale, making them accessible for extensive research campaigns in medicinal and bioorganic chemistry. bioorganica.com.uaresearchgate.netresearchgate.net

Derivatization for the Synthesis of Novel Fluorinated Scaffolds

The ketone group of this compound is a gateway to a multitude of other functional groups, making it a progenitor for a wide array of novel fluorinated scaffolds. Standard organic transformations can be applied to the carbonyl group to generate alcohols, amines, olefins, and other functionalities. For instance, reduction of the ketone yields the corresponding alcohol, 3-(fluoromethyl)cyclobutanol, while reductive amination can produce various 3-(fluoromethyl)cyclobutylamines.

These primary derivatives serve as intermediates for further elaboration. For example, synthetically accessible 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid and its corresponding nitrile have been used as starting materials to prepare various α-trifluoromethyl-substituted cyclobutane (B1203170) building blocks. bioorganica.com.ua Through sequences involving reactions like the Curtius rearrangement, carboxylic acids can be converted into amines, further expanding the chemical space accessible from this core structure. bioorganica.com.ua This derivatization potential allows chemists to systematically modify the structure and explore its impact on biological activity and physicochemical properties, which is a key tactic in drug discovery and the development of functional materials. researchgate.net

Bioisosteric Replacement Studies (e.g., as an Analog of the tert-Butyl Group)

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a fundamental tool in medicinal chemistry for optimizing drug candidates. informahealthcare.comsci-hub.se The 3-(fluoromethyl)cyclobutyl group, particularly its trifluoromethyl variant, has been investigated as a unique and effective bioisostere for the ubiquitous tert-butyl group. researchgate.netnih.govacs.orgnih.gov While the tert-butyl group is a common moiety in many drugs and agrochemicals, it can be susceptible to metabolic oxidation. nih.gov The search for metabolically robust mimics has led to the exploration of fluorinated carbocycles.

The 1-trifluoromethyl-cyclobutyl group has emerged as a promising replacement for the tert-butyl group. researchgate.netnih.gov Studies comparing the two groups in several bioactive compounds have shown that this replacement can preserve the original mode of bioactivity while in some cases enhancing metabolic stability. researchgate.netnih.gov This makes the 3-(fluoromethyl)cyclobutyl scaffold, accessible from the parent ketone, a highly attractive component for lead optimization in drug discovery programs. nih.govacs.org

The rigid, puckered nature of the cyclobutane ring imparts distinct conformational preferences upon the substituents it bears. Unlike the freely rotating methyl groups of a tert-butyl substituent, the fluoromethyl group on the cyclobutane ring is held in a more defined spatial orientation. This conformational restriction can be advantageous in drug design, as it can lock a molecule into a bioactive conformation, potentially increasing its affinity for a biological target.

The introduction of fluorine is a well-established method for modulating the physicochemical properties of a molecule, including its acidity, basicity, metabolic stability, and lipophilicity. sci-hub.senih.gov The 3-(fluoromethyl)cyclobutyl group provides a means to systematically alter these properties.

Lipophilicity, often measured as the distribution coefficient (logD), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). Studies directly comparing tert-butyl-containing compounds with their 1-trifluoromethyl-cyclobutyl analogs have demonstrated a consistent and predictable effect on lipophilicity. The replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group leads to a moderate increase in the logD value, typically by 0.4 to 0.5 units. nih.govacs.org This allows for the fine-tuning of a compound's lipophilicity to optimize its pharmacokinetic profile. While the effect on metabolic stability can be inconsistent and compound-dependent, the predictable impact on lipophilicity makes this bioisosteric replacement a valuable strategy. nih.govacs.org

Table 1: Comparison of Physicochemical Properties for tert-Butyl vs. CF₃-Cyclobutyl Analogs

| Bioactive Compound | Original Group | Analog Group | Change in Lipophilicity (logD) | Effect on Metabolic Stability | Reference |

|---|---|---|---|---|---|

| Butenafine | tert-Butyl | 1-CF₃-cyclobutyl | Increased by ~0.5 | Increased | nih.gov |

| Pinoxaden | tert-Butyl | 1-CF₃-cyclobutyl | Increased by ~0.5 | No significant effect | nih.gov |

| Tebutam | tert-Butyl | 1-CF₃-cyclobutyl | Increased by ~0.5 | Decreased | nih.gov |

| Pivhydrazine | tert-Butyl | 1-CF₃-cyclobutyl | Increased by ~0.5 | No significant effect | nih.gov |

Precursor for Radiolabeled Compounds in Positron Emission Tomography (PET) Research (e.g., FMACBC Analogs)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov It relies on the detection of radiation from positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), which are incorporated into biologically active molecules known as radiotracers. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiosynthesis methods.

The 3-(fluoromethyl)cyclobutane scaffold is an important precursor for the synthesis of PET imaging agents. Specifically, it has been used to create analogs of anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid (FACBC), a radiotracer used for imaging tumors. Researchers have prepared syn- and anti-1-amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) from corresponding mesylate precursors derived from the cyclobutane framework. nih.govacs.org These syntheses involve a no-carrier-added radiofluorination step to introduce the ¹⁸F isotope. nih.gov

Studies in rodent models with brain tumors have shown that these FMACBC analogs exhibit high uptake in tumor tissue with low uptake in the surrounding healthy brain tissue, resulting in excellent tumor-to-brain uptake ratios. nih.gov This demonstrates that radiolabeled compounds containing the 3-([¹⁸F]fluoromethyl)cyclobutane core are promising candidates for PET imaging of tumors, highlighting another critical application of this versatile chemical building block. nih.govacs.org

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Methodologies for Fluorinated Cyclobutanones

The synthesis of fluorinated cyclobutanes and cyclobutanones has traditionally relied on methods that can be harsh and environmentally taxing. researchgate.netmt.com The development of novel and greener synthetic approaches is a critical area of ongoing research.

Recent advancements have focused on organo- and biocatalyzed methods to construct and functionalize cyclobutane (B1203170) rings under milder, more eco-friendly conditions. researchgate.net These approaches often lead to interesting and valuable molecular architectures. Additionally, transition metal-catalyzed processes have proven to be efficient for accessing cyclobutane structures. researchgate.net The development of chiral catalysts, in particular, has enabled the stereoselective synthesis of four-membered ring systems. researchgate.net

For the introduction of fluorine, researchers are exploring alternatives to traditional fluorinating agents, which can be highly reactive and toxic. mt.com The use of less hazardous reagents and more sustainable solvents is a key objective. wpmucdn.com For instance, research into solvents like dihydrolevoglucosenone (Cyrene), cyclopentanone, and γ-valerolactone (GVL) is underway to replace more toxic polar aprotic solvents commonly used in fluorination reactions. wpmucdn.com

Biocatalytic strategies are also showing immense promise. Engineered enzymes, such as myoglobin-based catalysts, are being developed for the stereoselective synthesis of fluorinated cyclopropanes, a related class of strained rings. nih.gov This approach offers the potential for high diastereo- and enantiocontrol, which is often challenging to achieve with traditional chemical methods. nih.gov

Exploration of Underexploited Reactivity Pathways of the Cyclobutanone (B123998) Core

The strained four-membered ring of cyclobutanone offers a unique platform for a variety of chemical transformations. While some reactions are well-established, there remains significant potential to explore underexplored reactivity pathways.

Ring-expansion reactions represent a powerful strategy to access larger, functionalized carbocycles from cyclobutanone precursors. For example, catalytic protio-semipinacol ring-expansion of vinylic cyclopropyl (B3062369) alcohols can lead to highly enantioselective formation of cyclobutanones with α-quaternary stereocenters. organic-chemistry.org Further investigation into similar rearrangements starting from 3-(fluoromethyl)cyclobutan-1-one could provide access to novel fluorinated five-membered ring systems.

The carbonyl group of the cyclobutanone is a key functional handle for various transformations. Its conversion to an oxime, followed by a copper-catalyzed ring-opening radical trifluoromethylation, has been demonstrated for other cycloalkanone oximes. amazonaws.com Exploring analogous reactions with this compound could yield interesting acyclic fluorinated products.

Furthermore, the development of stereospecific rearrangements of 1-alkynyl cyclobutanols, catalyzed by gold(I), to produce alkylidene cycloalkanones highlights another avenue for exploration. organic-chemistry.org Applying this chemistry to derivatives of this compound could lead to the synthesis of novel exocyclic alkenes with a fluorinated substituent. The inherent ring strain of the cyclobutane core also makes it a candidate for mechanochemical activation, where mechanical force can be used to induce specific chemical reactions. sciengine.comnih.govacs.org

Integration of Machine Learning and AI in the Design and Prediction of Fluorinated Cyclobutanes

In the context of this compound, AI could be employed to:

Predict the physicochemical properties of its derivatives.

Design novel analogs with optimized biological activity or material properties.

Forecast the most promising synthetic routes for new derivatives.

The integration of AI into the research workflow promises to revolutionize the discovery and development of new fluorinated cyclobutanes.

Advanced Mechanistic Investigations via In-situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. In-situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are invaluable tools for gaining mechanistic insights. mt.comyoutube.com

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of key reactants, intermediates, and products throughout a reaction. mt.com This data provides information on reaction kinetics and can help to validate or refute proposed mechanisms. mt.com For complex reactions like fluorinations, which can be highly energetic, in-situ monitoring is also essential for ensuring safety, especially during scale-up. mt.com

The study of reaction mechanisms in catalysis is particularly challenging due to the rapid and complex nature of the transformations. youtube.com State-of-the-art in-situ characterization tools are being developed to investigate heterogeneous catalytic reactions in both gas and liquid phases, providing insights into active sites, reaction intermediates, and intrinsic kinetics. youtube.com

For this compound, advanced spectroscopic techniques could be used to:

Elucidate the mechanism of its synthesis, particularly the fluorination step.

Study the kinetics and intermediates of its various reactions, such as ring expansions and functional group transformations.

Investigate its interactions with biological targets or within material matrices.

Broadening the Scope of this compound in Chemical Biology and Materials Science Research

The unique structural features of this compound make it an attractive scaffold for applications beyond traditional medicinal chemistry. chemscene.com Its incorporation into molecules can influence properties relevant to chemical biology and materials science. mdpi.com

In chemical biology , fluorinated compounds are used as probes to study biological processes. The fluorine atom can serve as a sensitive NMR handle for studying protein-ligand interactions. The metabolic stability conferred by the fluoromethyl group can also be advantageous for developing chemical tools with longer biological half-lives.

In materials science , the introduction of fluorine can significantly alter the properties of polymers and other materials. mdpi.com Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique surface properties. mdpi.com The rigid cyclobutane core of this compound could be used to create polymers with specific conformational properties.

The potential applications in these fields are vast and largely unexplored. For example, derivatives of this compound could be incorporated into:

Bioactive probes: To study enzyme mechanisms or cellular signaling pathways.

Advanced polymers: With tailored thermal, optical, or mechanical properties.

Liquid crystals: Where the rigid cyclobutane core could influence mesophase behavior.

The continued exploration of this versatile building block is poised to unlock new discoveries and applications across a wide range of scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。